molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No. B1288023
Key on ui cas rn: 95668-21-6
M. Wt: 286 g/mol
InChI Key: LHWANFWEBHKYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[Cu:16][C:17]#[N:18].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([Br:15])[cH:6][cH:7][c:8]([O:10][C:11]([F:12])([F:13])[F:14])[cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:17]#[N:18])[cH:6][cH:7][c:8]([O:10][C:11]([F:12])([F:13])[F:14])[cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1cc(OC(F)(F)F)ccc1Br

Outcomes

Product
Name
Type
product
Smiles
N#Cc1ccc(OC(F)(F)F)cc1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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